(3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

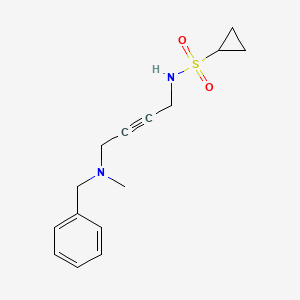

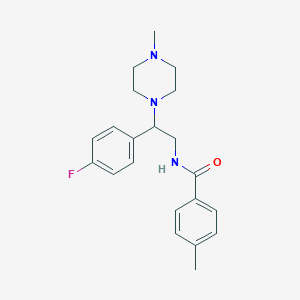

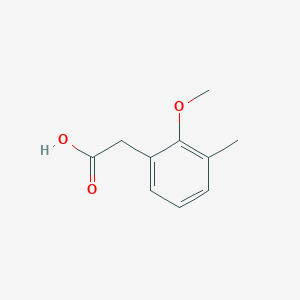

The compound (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride is a chlorinated aromatic amino acid. It is closely related to the compounds discussed in the provided papers, which include various chlorinated phenylpropanoic acids and their derivatives. These compounds are of interest due to their potential pharmacological activities and their use as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid is detailed, which is a lower homologue of the compound . The synthesis involves specific reactions that introduce the amino and chlorophenyl groups into the propanoic acid backbone. Although the exact synthesis of (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of chlorinated phenylpropanoic acids is characterized by the presence of a chlorophenyl group attached to a propanoic acid moiety, with an amino group substituting one of the hydrogen atoms on the alpha carbon. The stereochemistry, as indicated by the (3R) notation, is crucial for the biological activity of such compounds, as seen in the resolution of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into its enantiomers, which showed different levels of pharmacological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves the amino group and the carboxylic acid functionality. For example, the amino group can participate in Mannich reactions, as seen in the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides . The carboxylic acid group can be involved in esterification, amidation, and other common organic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride would be influenced by the presence of both the amino and carboxylic acid functional groups. These groups contribute to the compound's solubility, acidity, and ability to form salts and zwitterions. The chlorophenyl group would add to the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The exact properties of this compound would need to be determined experimentally, but insights can be gained from related compounds, such as the weak specific antagonistic activity of 3-amino-3-(4-chlorophenyl)propanoic acid at the GABAB receptor .

Applications De Recherche Scientifique

Optical Resolution and Chiral Synthesis

Optical resolution methods have been explored for related compounds to obtain optically active forms, which are crucial for the synthesis of chiral drugs and intermediates. For example, Shiraiwa et al. (2006) detailed the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions, highlighting the importance of chirality in pharmaceutical synthesis (Shiraiwa et al., 2006).

Pharmacological Studies

Compounds similar to "(3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride" have been synthesized and evaluated for their pharmacological activities. Abbenante et al. (1997) synthesized 3-amino-3-(4-chlorophenyl)propanoic acid, investigating its role as a GABA B receptor antagonist, indicating the potential therapeutic applications of such compounds (Abbenante et al., 1997).

Analytical and Physical Characterization

The study of polymorphic forms of related compounds provides insights into the challenges of analytical and physical characterization in pharmaceutical development. Vogt et al. (2013) characterized polymorphic forms of an investigational pharmaceutical compound, demonstrating the complexity of solid-state characterization and the importance of understanding these forms for drug formulation (Vogt et al., 2013).

Enantioselective Synthesis

Enantioselective synthesis techniques have been applied to related compounds, showcasing the significance of stereochemistry in drug design and synthesis. O'Reilly et al. (1990) discussed the preparation of optically pure compounds through asymmetric hydrogenation, emphasizing the role of chiral catalysts in achieving high enantiomeric purity (O'Reilly et al., 1990).

Propriétés

IUPAC Name |

(3R)-3-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUOMANELHODNB-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)

![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)

![8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009910.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)